N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
Description
N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is a chemical compound with a complex structure that includes a diethylcarbamoyl group, a phenyl group, and a sulfonamide group
Properties
CAS No. |
61298-86-0 |
|---|---|
Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1,1-diethyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C14H20N2O3S/c1-4-16(5-2)14(17)15-20(18,19)12(3)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
VNYHABREOZWOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of diethylcarbamoyl chloride with a suitable phenylpropene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products where the sulfonamide group is replaced by the nucleophile.
Scientific Research Applications
N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(Diethylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide: shares similarities with other sulfonamide derivatives and carbamoyl compounds.
Diethylcarbamazine: Another compound with a diethylcarbamoyl group, used as an anthelmintic.
Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
